Hydrolytic Stability: RBF₃K Salts Remain Intact in Aqueous and Tris Buffers Versus Rapid Phosphate-Promoted Degradation
A systematic stability study of potassium organotrifluoroborates demonstrated that in D₂O and TRIS buffers, these compounds exhibit high stability with minimal hydrolysis, whereas exposure to phosphate buffer triggers rapid degradation [1]. This buffer-dependent stability profile enables controlled activation under physiological conditions and supports their utility in aqueous Suzuki–Miyaura couplings and bioconjugation applications. The finding that potassium organotrifluoroborates increased protease inhibition by at least one order of magnitude over corresponding boronates suggests enhanced binding interactions attributable to the trifluoroborate moiety [1].
| Evidence Dimension | Hydrolytic stability in aqueous media |
|---|---|
| Target Compound Data | Stable (minimal hydrolysis) in D₂O and TRIS buffers; rapid hydrolysis in phosphate buffer |
| Comparator Or Baseline | No direct comparator for this specific compound; class-level behavior of potassium organotrifluoroborates |
| Quantified Difference | Qualitative stability difference between buffer conditions (stable in D₂O/TRIS vs. rapid degradation in phosphate) |
| Conditions | D₂O, TRIS buffer, and phosphate buffer at ambient temperature |
Why This Matters
This buffer-dependent stability profile informs users that this reagent can be stored and handled in aqueous or Tris-based media without degradation, but phosphate buffers should be avoided—a critical consideration for aqueous-phase coupling protocols and bioconjugation workflows.
- [1] Noncovalent inhibition of the serine proteases, alpha-chymotrypsin and trypsin by trifluoro(organo)borates. Org Biomol Chem. 2006;3(5):936. DOI: 10.1039/b415957h. View Source
